

In-Depth Technical Guide: Physicochemical Properties of 1,4-Dioxan-2-ylmethanamine

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Compound of Interest

Compound Name: 1,4-Dioxan-2-ylmethanamine

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This document provides a detailed overview of the fundamental physicochemical properties of **1,4-Dioxan-2-ylmethanamine**, with a primary focus on its molecular weight.

Molecular Identity and Structure

1,4-Dioxan-2-ylmethanamine is a heterocyclic organic compound. Its structure consists of a 1,4-dioxane ring substituted at the 2-position with a methanamine group.

Molecular Formula and Weight

The molecular formula for **1,4-Dioxan-2-ylmethanamine** has been determined to be C5H11NO2.^{[1][2][3]} Based on this formula, the molecular weight is calculated to be 117.15 g/mol .^{[1][2][3][4]}

To provide a comprehensive understanding, the table below outlines the constituent elements and their contribution to the overall molecular weight. The standard atomic weights published by the International Union of Pure and Applied Chemistry (IUPAC) are used for this calculation.

Element	Symbol	Count	Standard Atomic Weight (g/mol)	Total Contribution (g/mol)
Carbon	C	5	12.011[5][6][7]	60.055
Hydrogen	H	11	1.008[8][9][10] [11]	11.088
Nitrogen	N	1	14.007[12][13] [14][15]	14.007
Oxygen	O	2	15.999[16][17] [18][19]	31.998
Total		117.148		

Note: The slight difference between the calculated total (117.148 g/mol) and the commonly cited molecular weight (117.15 g/mol) is due to rounding of the standard atomic weights of the constituent elements.

Experimental Protocol: Molecular Weight Determination

The molecular weight of a compound like **1,4-Dioxan-2-ylmethanamine** is typically determined and confirmed using mass spectrometry.

Objective: To experimentally verify the molecular weight of **1,4-Dioxan-2-ylmethanamine**.

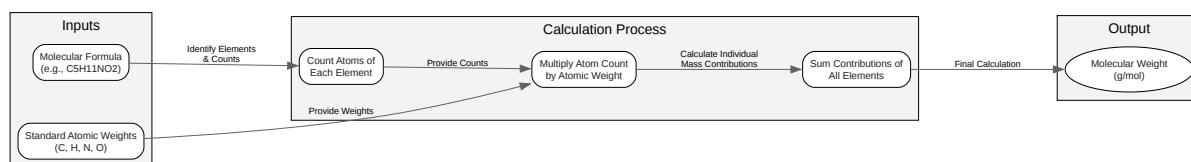
Methodology: Electrospray Ionization Mass Spectrometry (ESI-MS)

- Sample Preparation: A dilute solution of **1,4-Dioxan-2-ylmethanamine** is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile) with the addition of a small amount of a protonating agent (e.g., formic acid) to facilitate ionization.
- Infusion: The sample solution is infused into the ESI source of the mass spectrometer at a constant flow rate.

- Ionization: A high voltage is applied to the capillary tip, causing the nebulized droplets to become charged. As the solvent evaporates, the charge density on the droplets increases, leading to the formation of protonated molecular ions $[M+H]^+$.
- Mass Analysis: The generated ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z .
- Data Interpretation: The peak corresponding to the protonated molecule $[C_5H_{11}NO_2+H]^+$ is identified. The expected m/z value would be approximately 118.15. The molecular weight is confirmed by subtracting the mass of a proton (approximately 1.007 g/mol) from the observed m/z value.

Logical Workflow for Molecular Weight Calculation

The following diagram illustrates the logical process for calculating the molecular weight of a chemical compound from its molecular formula.



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Caption: Logical workflow for molecular weight calculation.

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